molecular formula C8H13N3O2 B15131007 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B15131007
M. Wt: 183.21 g/mol
InChI Key: CWEGJDPWSAGFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly as a modulator of specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
  • 5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
  • 5-(3-Butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Uniqueness

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may confer distinct steric and electronic properties, affecting its interactions with molecular targets and its overall efficacy in various applications .

Biological Activity

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, also known as (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS: 1706806-23-6), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₁₄ClN₃O₂
Molecular Weight219.67 g/mol
CAS Number1706806-23-6
Purity95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those containing oxadiazole moieties. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. Research indicates that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. A study focusing on the inhibition of HSET (KIFC1), a protein involved in cancer cell division, reported promising results with similar oxadiazole-containing compounds showing micromolar inhibition in vitro . The ability to disrupt normal mitotic processes in cancer cells suggests a pathway for therapeutic applications.

Study 1: Antimicrobial Evaluation

A recent evaluation of pyrrole derivatives included the synthesis and testing of compounds similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .

Study 2: Anticancer Activity

In another study assessing the anticancer properties of oxadiazole derivatives, researchers found that certain modifications to the pyrrole structure enhanced the inhibitory effects on cancer cell proliferation. The study reported that compounds with an oxadiazole ring showed improved selectivity against cancer cells compared to normal cells .

The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to disruption in cellular processes critical for microbial growth and cancer cell survival.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3

InChI Key

CWEGJDPWSAGFTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.